molecular formula C19H13Cl2F6N7O3 B3009690 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 339101-18-7

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

Cat. No. B3009690
CAS RN: 339101-18-7
M. Wt: 572.25
InChI Key: NLKRJZJBGDXLTD-XSRQVHLBSA-N
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Description

The compound "1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone" is a complex molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are known for their wide range of biological activities, which makes them of interest in pharmaceutical and medicinal chemistry research. The compound likely contains a pyrimidine core, substituted with various functional groups that could affect its chemical behavior and biological activity .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported, where the union of heterocycles such as 1,3,5-triazines and pyrimidine-2,4,6-triones is achieved through a hydrazone linkage. This method involves incorporating a hydrazone moiety into an acetyl group at the 5-position of a 1,3-dimethyl pyrimidine derivative. The synthesis process is designed to yield the target compounds with excellent yields and good purities, as characterized by NMR, HRMS, and elemental analysis .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for tautomerism between enhydrazine and hydrazone forms. This tautomerism can be influenced by the nature of the substituents and the overall molecular environment. The exact structure of the compound would require detailed NMR analysis to determine the dominant tautomeric form and to understand the structural implications of the various substituents present in the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on their substituents. For instance, the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media can lead to the formation of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, which can further react with hydrazine hydrate to form triazole derivatives. These triazole derivatives can then be further modified by reactions with alkylating agents or aldehydes to yield a variety of compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the chlorine atom. These substituents are likely to affect the compound's lipophilicity, electronic properties, and reactivity. The hydrazone linkage could also influence the compound's stability and its ability to form hydrogen bonds, which could be relevant for its biological activity. The antimicrobial activity of related compounds suggests that the compound may also possess such properties, although specific studies would be required to confirm this .

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

Research has demonstrated that compounds structurally related to 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone have potential medicinal applications. For instance, a study by Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share a similar structure, act as mediator release inhibitors and show potential as antiasthma agents.

Synthesis and Reactions of Heterocyclic Compounds

The compound’s structure is relevant in the synthesis of heterocyclic compounds. Research by Abdel-rahman et al. (2005) on the synthesis and reactions of thieno[2,3-b]pyridine derivatives, which contain a trifluoromethyl group similar to the compound , highlights its significance in the development of new chemical entities.

Development of Bioactive Molecules

Studies have shown the importance of similar compounds in the development of bioactive molecules. For example, a study by Nagender et al. (2016) synthesized novel pyrazolo[3,4-b]pyridine derivatives, which exhibited promising anticancer activity, showcasing the therapeutic potential of these compounds.

Applications in Synthetic Chemistry

The compound's structural characteristics make it useful in synthetic chemistry. Research on the synthesis of various pyrimidines and pyrazoles, as seen in the work by Wang Cong-zhan (2009) and Yang Yun-shang (2010), demonstrates the utility of these compounds in the creation of new chemical entities with potential applications in various fields.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some compounds with a trifluoromethyl group are used in pharmaceuticals and can act as inhibitors of certain enzymes .

Future Directions

The future directions for this compound would depend on its potential applications. Compounds with a trifluoromethyl group are often used in the development of new pharmaceuticals , so this could be a potential area of research.

properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F6N7O3/c20-11-3-8(18(22,23)24)5-29-13(11)28-1-2-34-16(36)10(15(35)32-17(34)37)7-31-33-14-12(21)4-9(6-30-14)19(25,26)27/h3-7,10H,1-2H2,(H,28,29)(H,30,33)(H,32,35,37)/b31-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKRJZJBGDXLTD-XSRQVHLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN2C(=O)C(C(=O)NC2=O)C=NNC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)NCCN2C(=O)C(C(=O)NC2=O)/C=N/NC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F6N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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